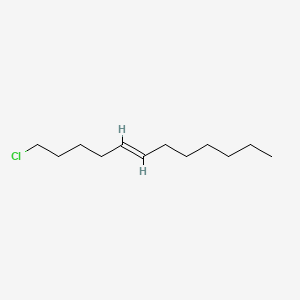
5-Dodecene, 1-chloro-, (5Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Dodecene, 1-chloro-, (5Z)- is an organic compound with the molecular formula C12H23Cl. It is a chlorinated derivative of dodecene, featuring a chlorine atom attached to the first carbon of the dodecene chain. The (5Z) notation indicates the presence of a double bond between the fifth and sixth carbon atoms in the cis configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dodecene, 1-chloro-, (5Z)- typically involves the chlorination of 5-Dodecene. This can be achieved through the addition of chlorine gas to the dodecene in the presence of a catalyst, such as iron(III) chloride, under controlled conditions to ensure the formation of the (5Z) isomer.
Industrial Production Methods
Industrial production of 5-Dodecene, 1-chloro-, (5Z)- may involve large-scale chlorination processes, where the reaction parameters such as temperature, pressure, and chlorine concentration are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Dodecene, 1-chloro-, (5Z)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.
Addition Reactions: Reagents such as bromine, hydrogen gas with a palladium catalyst, or other electrophiles can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or m-chloroperoxybenzoic acid are commonly employed.
Major Products Formed
Substitution Reactions: Formation of 5-Dodecene-1-ol.
Addition Reactions: Formation of dibromo derivatives or hydrogenated products.
Oxidation Reactions: Formation of epoxides or other oxygenated compounds.
Scientific Research Applications
5-Dodecene, 1-chloro-, (5Z)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 5-Dodecene, 1-chloro-, (5Z)- depends on the specific reaction or application. In substitution reactions, the chlorine atom is displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Dodecene, 1-bromo-, (5Z)-: Similar structure with a bromine atom instead of chlorine.
5-Dodecene, 1-iodo-, (5Z)-: Similar structure with an iodine atom instead of chlorine.
5-Dodecene, 1-fluoro-, (5Z)-: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
5-Dodecene, 1-chloro-, (5Z)- is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The (5Z) configuration of the double bond also influences its chemical behavior and interactions compared to its (5E) isomer or other halogenated derivatives.
Properties
CAS No. |
71673-24-0 |
|---|---|
Molecular Formula |
C12H23Cl |
Molecular Weight |
202.76 g/mol |
IUPAC Name |
(E)-1-chlorododec-5-ene |
InChI |
InChI=1S/C12H23Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h7-8H,2-6,9-12H2,1H3/b8-7+ |
InChI Key |
JCUPTNHYJZXKIH-BQYQJAHWSA-N |
Isomeric SMILES |
CCCCCC/C=C/CCCCCl |
Canonical SMILES |
CCCCCCC=CCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















